REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:13][CH3:14])=[N:4][CH:5]=[C:6]2[C:11]=1[NH:10][CH:9]=[CH:8][C:7]2=[O:12].C([O-])=O.[NH4+]>CO.[Pd]>[CH3:14][O:13][C:3]1[CH:2]=[C:11]2[C:6]([C:7](=[O:12])[CH:8]=[CH:9][NH:10]2)=[CH:5][N:4]=1 |f:1.2|
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Name
|
|
Quantity
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12 g
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Type
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reactant
|
Smiles
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BrC=1C(=NC=C2C(C=CNC12)=O)OC
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Name
|
|
Quantity
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240 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 1 h
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Duration
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1 h
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Type
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FILTRATION
|
Details
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filtered through Celite
|
Type
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WASH
|
Details
|
washed with hot methanol
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-methanol
|
Name
|
|
Type
|
|
Smiles
|
COC1=NC=C2C(C=CNC2=C1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |